molecular formula C12H23ClN2O2 B13386852 cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride

cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride

Cat. No.: B13386852
M. Wt: 262.77 g/mol
InChI Key: GIYQQURLGCGUKK-UHFFFAOYSA-N
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Description

Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78 g/mol . This compound is known for its unique structure, which includes a cyclooctene ring and a carbamate group. It is commonly used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride typically involves the reaction of cyclooct-4-en-1-ol with N-(3-aminopropyl)carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate, such as oxides, amines, and substituted carbamates .

Scientific Research Applications

Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with biomolecules, leading to changes in their structure and function. This interaction is mediated through the carbamate group, which can react with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclooct-4-en-1-yl N-(2-aminopropyl)carbamate;hydrochloride
  • Cyclooct-4-en-1-yl N-(4-aminobutyl)carbamate;hydrochloride
  • Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrobromide

Uniqueness

Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride is unique due to its specific structure, which includes a cyclooctene ring and a carbamate group. This structure imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications .

Biological Activity

Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molar Mass : Approximately 226.315 g/mol
  • IUPAC Name : [(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate; hydrochloride
  • CAS Number : 1609659-02-0

The presence of the cyclooctene moiety combined with an amino group provides a unique framework that may influence its biological interactions and pharmacological properties .

Synthesis

The synthesis of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride typically involves the functionalization of trans-cyclooctene. The process generally requires suitable solvents and catalysts to facilitate nucleophilic substitution reactions. Various synthetic routes can be employed to obtain this compound, which is crucial for exploring its biological applications.

Preliminary studies suggest that cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride may interact with specific biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. However, detailed interaction profiles are still under investigation. The compound's ability to bind to these targets could lead to significant pharmacological effects .

Case Studies and Research Findings

  • Inhibition Studies : Similar compounds have shown micromolar inhibition against various biological targets, indicating that cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride could exhibit comparable activity. For instance, compounds with similar structures have demonstrated interactions with HSET (KIFC1), a protein involved in cancer cell division .
  • Binding Affinity : Binding affinity studies are essential for understanding the compound's potential therapeutic applications. The structural similarity to known active compounds suggests that it might possess similar binding characteristics, although specific data for this compound is limited .
  • Pharmacological Potential : The unique cyclooctene framework may provide distinct pharmacological profiles compared to other similar compounds, potentially enhancing its therapeutic efficacy against diseases such as cancer or neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
trans-Cyclooctene amine hydrochloride saltC₁₂H₂₃ClN₂O₂Basic amine derivative with potential biological activity
(4Z)-cyclooct-4-en-1-yl N-(3-aminoethyl)carbamateC₁₂H₂₂N₂O₂Variation in side chain affecting biological properties
Cyclohexyl N-(3-methylaminopropyl)carbamateC₁₁H₁₅N₃O₂Different ring structure providing distinct reactivity

This table highlights the structural diversity among compounds related to cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride, emphasizing its potential uniqueness in biological activity .

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H

InChI Key

GIYQQURLGCGUKK-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCN.Cl

Origin of Product

United States

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